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molecular formula C6H13O5P B1584487 Ethyl dimethylphosphonoacetate CAS No. 311-46-6

Ethyl dimethylphosphonoacetate

Cat. No. B1584487
M. Wt: 196.14 g/mol
InChI Key: HUNISAHOCCASGM-UHFFFAOYSA-N
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Patent
US05025002

Procedure details

An amount of 340.8 g of ethyl chloroacetate was mixed with 496 g of trimethyl phosphite in a reactor fitted with a thermometer, nitrogen inlet and a fractionation column (containing 5 mm Raschig rings as packing) topped with a variable reflux condenser. The reactor was heated to enable slow reflux in the column only followed by a slow increase in the temperature from 110 to 150 degrees C. over 10 hours and maintained at about this temperature. The pressure was reduced to 11 mm Hg and volatile material was removed on heating the reactor slowly from 50 to 140 degrees C. The yield of the pure product obtained was 85%.
Quantity
340.8 g
Type
reactant
Reaction Step One
Quantity
496 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[P:8]([O:13]C)([O:11][CH3:12])[O:9][CH3:10]>>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][P:8]([O:11][CH3:12])([O:9][CH3:10])=[O:13])[CH3:7]

Inputs

Step One
Name
Quantity
340.8 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
496 g
Type
reactant
Smiles
P(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 (± 20) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a thermometer, nitrogen inlet
ADDITION
Type
ADDITION
Details
a fractionation column (containing 5 mm Raschig rings as packing)
CUSTOM
Type
CUSTOM
Details
topped with a variable reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was heated
TEMPERATURE
Type
TEMPERATURE
Details
to enable slow reflux in the column
TEMPERATURE
Type
TEMPERATURE
Details
maintained at about this temperature
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
on heating the reactor slowly from 50 to 140 degrees C
CUSTOM
Type
CUSTOM
Details
The yield of the pure product obtained

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
C(C)OC(CP(=O)(OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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